molecular formula C21H27ClN4O3 B5130225 1'-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4'-bipiperidine]-4'-carboxamide

1'-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4'-bipiperidine]-4'-carboxamide

Cat. No.: B5130225
M. Wt: 418.9 g/mol
InChI Key: MTXMMRNMKNDOQH-UHFFFAOYSA-N
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Description

1’-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a dioxopyrrolidinyl moiety, and a bipiperidine carboxamide group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4’-bipiperidine]-4’-carboxamide typically involves multiple steps, starting with the preparation of the core structures followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1’-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4’-bipiperidine]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4’-bipiperidine]-4’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-1,2-propanedione: Shares the chlorophenyl group but differs in the overall structure and functional groups.

    Indole Derivatives: Contains similar aromatic structures but with different functional groups and biological activities.

Uniqueness

1’-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-YL]-[1,4’-bipiperidine]-4’-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O3/c22-15-5-4-6-16(13-15)26-18(27)14-17(19(26)28)24-11-7-21(8-12-24,20(23)29)25-9-2-1-3-10-25/h4-6,13,17H,1-3,7-12,14H2,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXMMRNMKNDOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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